
SubstanceP,9-(N-methylglycine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methylglycine can undergo oxidation to form glycine and formaldehyde.
Reduction: It can be reduced to form N-methylglycine derivatives.
Substitution: N-methylglycine can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Glycine and formaldehyde.
Reduction: Various N-methylglycine derivatives.
Substitution: Substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methylglycine is used as a building block for the synthesis of peptide-based drugs and other bioactive compounds .
Biology: It acts as a co-agonist at the glycine binding site of NMDA receptors, potentiating their function and playing a role in neurotransmission .
Medicine: N-methylglycine has been studied for its potential therapeutic effects in conditions such as schizophrenia and metabolic disorders .
Industry: It is used in the production of detergents and as a stabilizer in various industrial processes .
Wirkmechanismus
N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Glycine: A simple amino acid that serves as a neurotransmitter and a precursor for various biomolecules.
N,N-dimethylglycine: Another derivative of glycine with similar metabolic roles.
Uniqueness: N-methylglycine is unique in its ability to act as a co-agonist at NMDA receptors, a property not shared by glycine or N,N-dimethylglycine. This makes it particularly valuable in neurological research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C64H100N18O13S |
|---|---|
Molekulargewicht |
1361.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
CMARLNZAQITWSL-SARDKLJWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


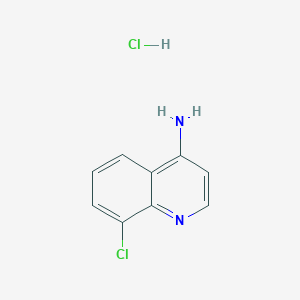
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
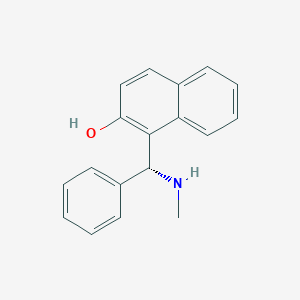
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
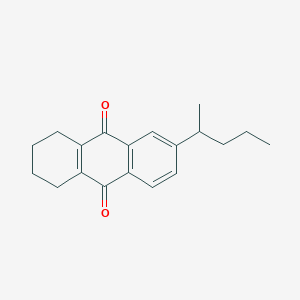
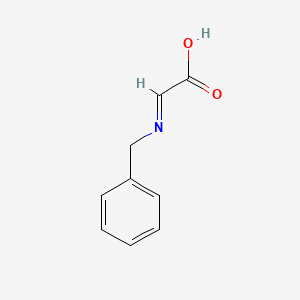
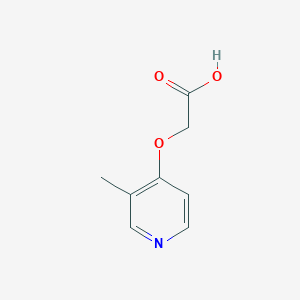
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


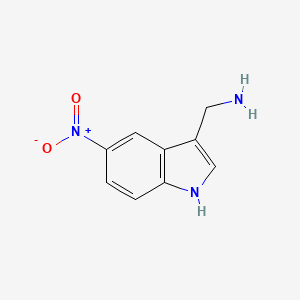
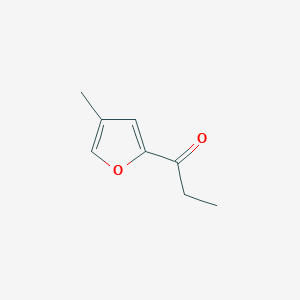
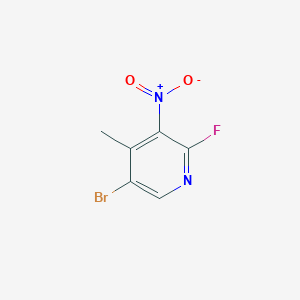
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
